

DDO-2213 Experimental Protocol for In Vitro Studies

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Compound of Interest

Compound Name: DDO-2213

Cat. No.: B8177024

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Application Notes

DDO-2213 is a potent and orally active small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] The WDR5-MLL1 interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of acute leukemias, particularly those with MLL gene rearrangements.[2][3][4] **DDO-2213** disrupts this interaction, leading to the selective inhibition of MLL1 histone methyltransferase activity and subsequently suppressing the proliferation of cancer cells harboring MLL translocations.[1][2][3] These protocols outline key in vitro assays to characterize the activity of **DDO-2213**.

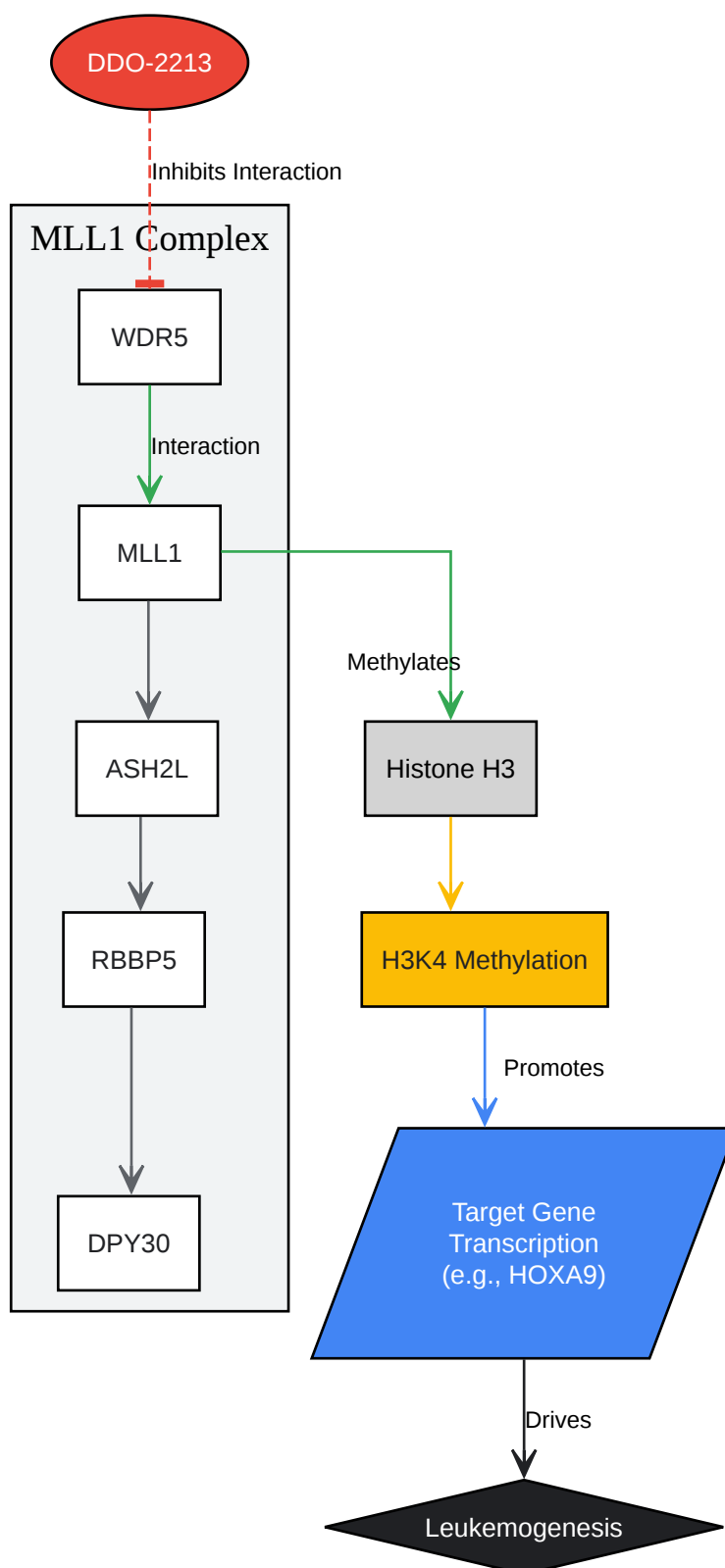
Quantitative Data Summary

The following table summarizes the key in vitro potency and efficacy parameters of **DDO-2213**.

Parameter	Value	Assay Type	Cell Line	Reference
IC50	29 nM	Competitive Fluorescence Polarization	N/A (Biochemical)	[1] [2] [3] [4]
Kd	72.9 nM	Binding Affinity for WDR5 protein	N/A (Biochemical)	[1] [2] [3] [4]
Antiproliferative Activity	-	Cell Viability (CCK8 Assay, 72h)	MV4-11	[1]

Signaling Pathway

DDO-2213 acts by disrupting the WDR5-MLL1 complex, which is a key component of the MLL1 histone methyltransferase machinery. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins recruit the MLL1 complex to target genes, such as HOX genes, leading to their aberrant expression and driving leukemogenesis. **DDO-2213**'s inhibition of the WDR5-MLL1 interaction prevents H3K4 methylation at these target loci, leading to the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.



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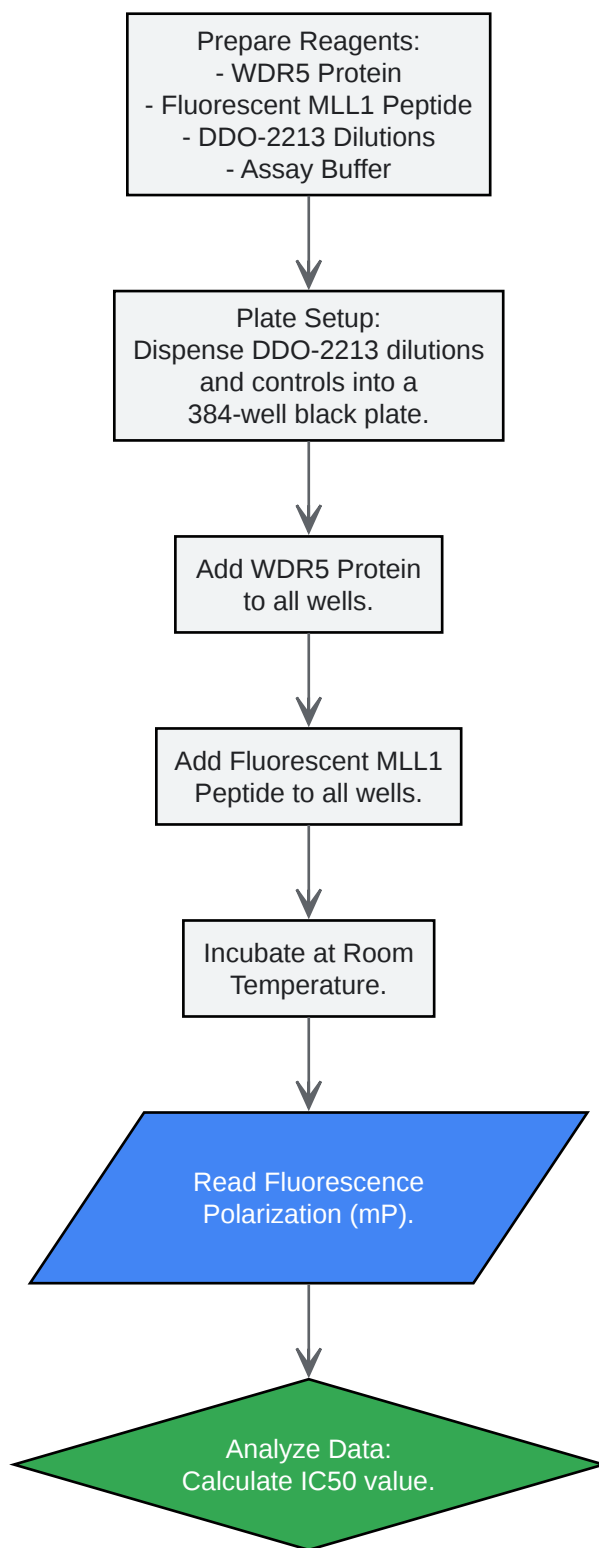
Figure 1: DDO-2213 Mechanism of Action.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay quantitatively measures the ability of **DDO-2213** to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Workflow:



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Figure 2: Workflow for Competitive FP Assay.

Materials:

- Purified recombinant WDR5 protein
- Fluorescently labeled peptide derived from MLL1 (e.g., FITC-MLL1)
- **DDO-2213**
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL Bovine Gamma Globulin)
- 384-well, low-flange, black, non-binding surface plates
- Fluorescence polarization plate reader

Procedure:

- Prepare a serial dilution of **DDO-2213** in DMSO and then dilute further in Assay Buffer.
- Add a small volume (e.g., 5 μ L) of the diluted **DDO-2213** or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
- Add a solution of WDR5 protein in Assay Buffer to each well.
- Add the fluorescently labeled MLL1 peptide to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
- Plot the mP values against the logarithm of the **DDO-2213** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Histone Methyltransferase (HMT) Activity Assay

This assay measures the ability of **DDO-2213** to inhibit the enzymatic activity of the MLL1 complex.

Workflow:

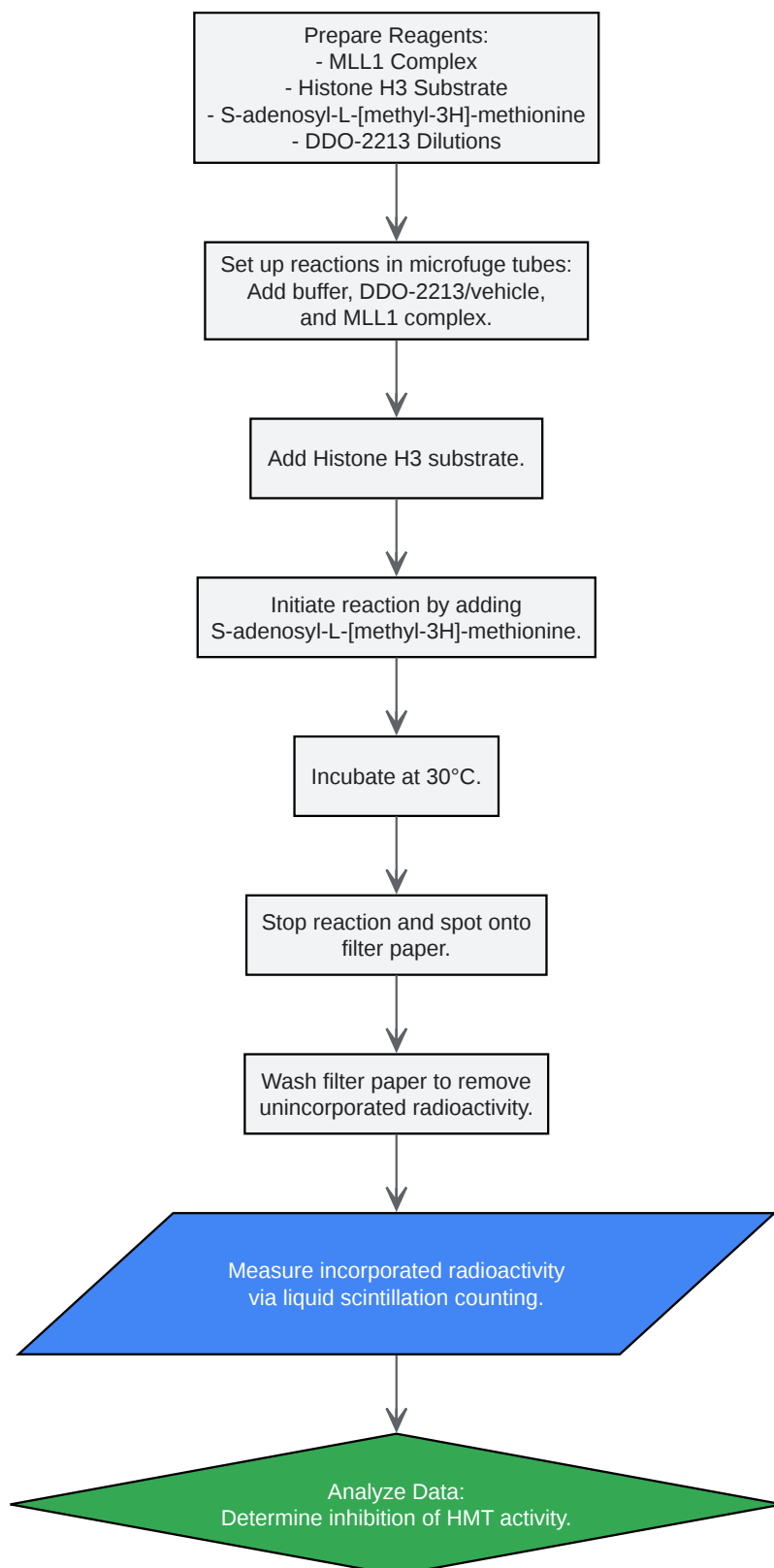
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Figure 3: Workflow for HMT Activity Assay.

Materials:

- Purified MLL1 core complex (WDR5, MLL1, ASH2L, RBBP5, DPY30)
- Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
- S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)
- **DDO-2213**
- HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT)
- Filter paper (e.g., P81 phosphocellulose paper)
- Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
- Scintillation fluid and counter

Procedure:

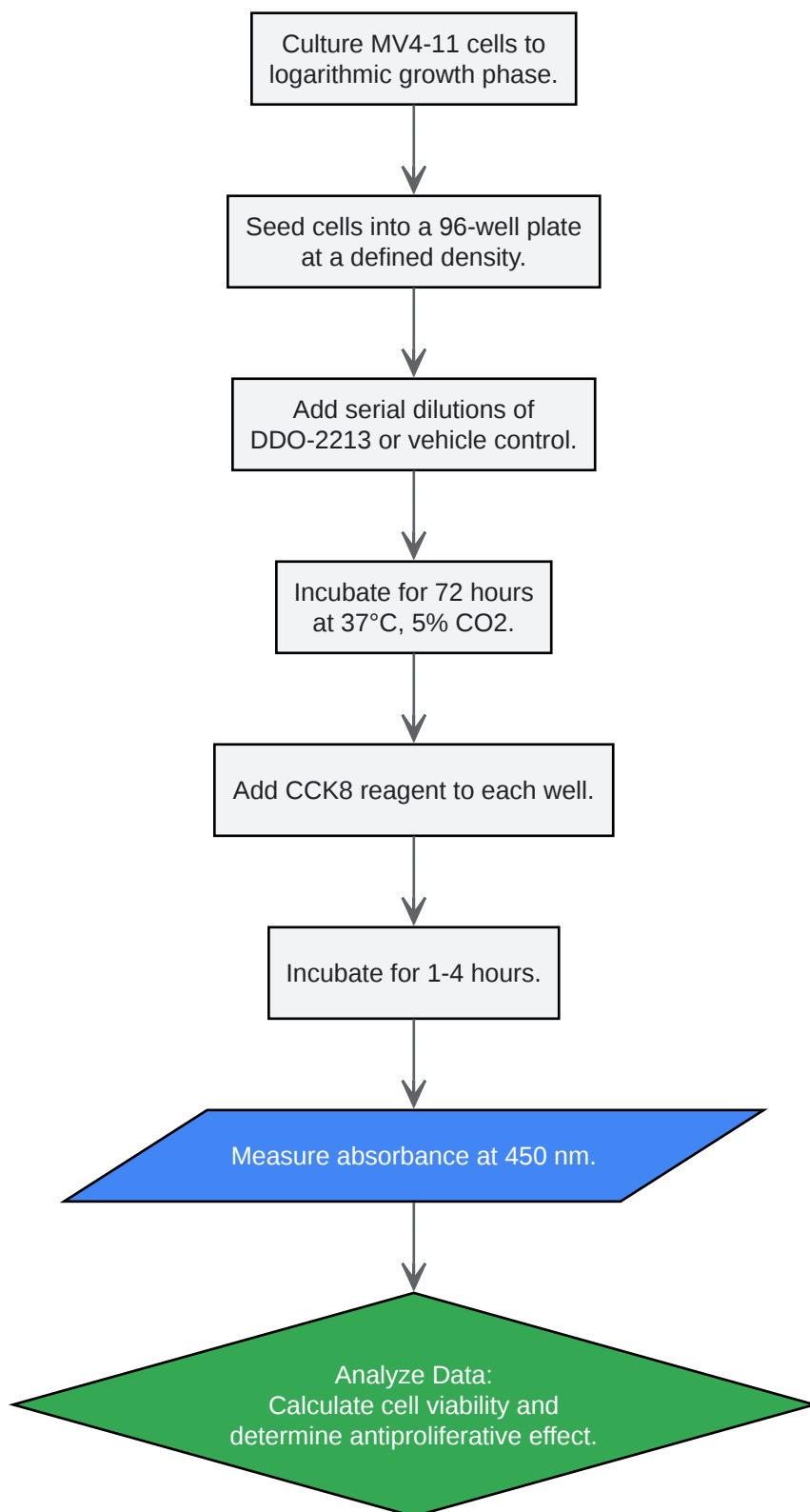
- Prepare serial dilutions of **DDO-2213** in HMT Assay Buffer.
- In a microcentrifuge tube, combine the HMT Assay Buffer, **DDO-2213** or vehicle control, and the MLL1 complex. Pre-incubate for 15 minutes at room temperature.
- Add the histone H3 substrate to the reaction mixture.
- Initiate the methyltransferase reaction by adding radiolabeled SAM.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
- Wash the filter paper multiple times with Wash Buffer to remove unincorporated radiolabeled SAM.
- Allow the filter paper to dry, then place it in a scintillation vial with scintillation fluid.

- Quantify the amount of incorporated [3H]-methyl groups using a scintillation counter.
- Calculate the percentage of inhibition of HMT activity for each **DDO-2213** concentration relative to the vehicle control.

Cell Proliferation Assay in MV4-11 Cells

This assay assesses the effect of **DDO-2213** on the viability and proliferation of the MLL-rearranged acute myeloid leukemia cell line, MV4-11.^[1]

Workflow:



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Figure 4: Workflow for Cell Proliferation Assay.

Materials:

- MV4-11 cell line[5][6]
- Complete culture medium (e.g., IMDM supplemented with 10% FBS and antibiotics)[7]
- **DDO-2213**
- 96-well clear cell culture plates
- Cell Counting Kit-8 (CCK8) or similar viability reagent
- Microplate reader

Procedure:

- Maintain MV4-11 cells in suspension culture, ensuring they are in the logarithmic growth phase.
- Count the cells and adjust the density to the desired concentration in fresh medium. Seed the cells into a 96-well plate (e.g., 5,000 cells/well in 100 μ L).
- Prepare a serial dilution of **DDO-2213** in the complete culture medium.
- Add the diluted **DDO-2213** or vehicle control to the appropriate wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add 10 μ L of CCK8 reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the results to assess the antiproliferative effect of **DDO-2213**.

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